molecular formula C14H10F4O2 B1459698 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1437794-77-8

1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1459698
CAS No.: 1437794-77-8
M. Wt: 286.22 g/mol
InChI Key: DVWRMVDRLLNETP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring. One common method is the trifluoromethoxylation of a suitable precursor. This process can be achieved using reagents such as trifluoromethyl ethers and involves specific reaction conditions to ensure the successful incorporation of the trifluoromethoxy group .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and optimized reaction conditions are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-fluoro-4-(trifluoromethoxy)benzene
  • 1-(Benzyloxy)-3-fluoro-2-(trifluoromethoxy)benzene
  • 1-(Benzyloxy)-4-fluoro-2-(trifluoromethoxy)benzene

Comparison: 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzene ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene, with the molecular formula C14H10F4O2C_{14}H_{10}F_4O_2 and a molecular weight of approximately 286.22 g/mol, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both trifluoromethoxy and benzyloxy functional groups, which may influence its interaction with biological targets.

The compound is stable under proper storage conditions (recommended at -20°C) and exhibits unique chemical properties due to the presence of multiple fluorine atoms, which can enhance lipophilicity and alter metabolic pathways compared to non-fluorinated analogs .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related series of fluorinated biphenyl derivatives were evaluated for their ability to inhibit cancer cell proliferation. These studies utilized various human cancer cell lines, demonstrating that fluorinated compounds can modulate key signaling pathways involved in tumor growth and survival .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
This compoundAnticancerUnknown
Trifluoromethoxy derivativesAntiproliferativeMAPK/ERK pathway
Biphenyl analogsCytotoxicityApoptosis induction

S1P1 Receptor Modulation

The compound's structure suggests potential interactions with sphingosine-1-phosphate (S1P) receptors, which are implicated in various diseases, including autoimmune disorders and cancer. Research has shown that S1P receptor modulators can influence lymphocyte trafficking and vascular integrity, making them candidates for treating conditions like multiple sclerosis and psoriasis .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of fluorinated compounds, including those structurally related to this compound. These compounds were tested for their efficacy in modulating immune responses in vitro using mouse splenocytes. The results indicated that certain derivatives could enhance T-cell activation, suggesting a role in immunotherapy applications .

Table 2: Case Study Overview

Study FocusMethodologyKey FindingsReference
Fluorinated compound evaluationIn vitro assaysEnhanced T-cell activation
Synthesis of S1P receptor modulatorsChemical synthesisPotential for autoimmune disease treatment

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profiles of such compounds. Fluorinated compounds often exhibit varying degrees of toxicity depending on their structure. Preliminary toxicity assessments should be conducted to evaluate any adverse effects on human cells or model organisms .

Properties

IUPAC Name

2-fluoro-1-phenylmethoxy-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c15-13-11(19-9-10-5-2-1-3-6-10)7-4-8-12(13)20-14(16,17)18/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWRMVDRLLNETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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